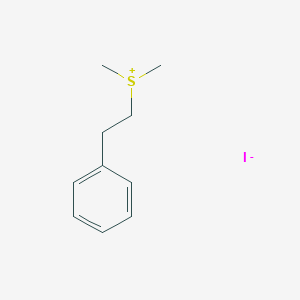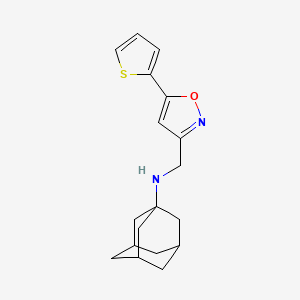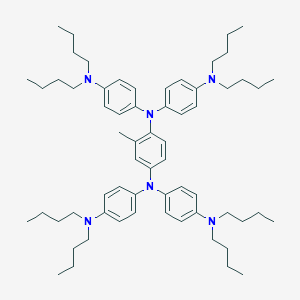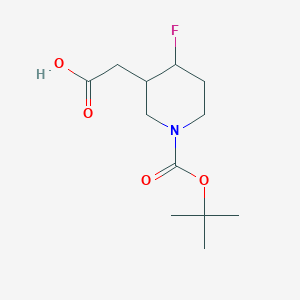![molecular formula C10H13N3S B14070362 Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]- CAS No. 61356-15-8](/img/structure/B14070362.png)
Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]- is a chemical compound with a complex structure that includes a hydrazine group attached to a thiourea moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]- typically involves the reaction of appropriate isothiocyanates with hydrazine or its derivatives. For instance, N-(3-chlorophenyl)hydrazinecarbothioamide can be prepared by reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate. These synthetic routes often involve condensation reactions and can be tailored to introduce different substituents, leading to a diverse array of compounds with potential pharmacological activities.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]- undergoes various chemical reactions, including oxidation, reduction, and substitution. It is often used as a building block for the synthesis of different heterocycles such as 1,3,4-thiadiazoles and 1,3,4-thiadiazepines .
Common Reagents and Conditions: Common reagents used in these reactions include 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate . These reactions are influenced by factors such as temperature and the nature of the starting materials, which can lead to different products under varying conditions .
Major Products Formed: The major products formed from these reactions include various heterocyclic compounds such as pyrazoles, triazoles, and thiadiazoles . These products are often characterized using spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .
Applications De Recherche Scientifique
Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]- has diverse applications in scientific research. It is used in the synthesis of various heterocyclic compounds with potential biological activities. These compounds have been studied for their anticancer, antioxidant, and antimicrobial properties . For instance, derivatives of this compound have shown potent anticancer activity by targeting the PI3K/Akt/mTOR signaling pathway, inhibiting tumor survival, inducing apoptosis, and causing cell cycle arrest in cancer cell lines .
Mécanisme D'action
The mechanism of action of Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]- involves its interaction with molecular targets and pathways within cells. For example, some derivatives of this compound have been shown to modulate the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation . By inhibiting this pathway, the compound can induce apoptosis and inhibit tumor growth .
Comparaison Avec Des Composés Similaires
Uniqueness: What sets Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]- apart from other similar compounds is its specific structure, which includes a hydrazone moiety and an aromatic ring.
Propriétés
Numéro CAS |
61356-15-8 |
|---|---|
Formule moléculaire |
C10H13N3S |
Poids moléculaire |
207.30 g/mol |
Nom IUPAC |
[(4-ethylphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C10H13N3S/c1-2-8-3-5-9(6-4-8)7-12-13-10(11)14/h3-7H,2H2,1H3,(H3,11,13,14) |
Clé InChI |
GHYBFTMRZWJKKV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C=NNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Tributylsilyl)oxy]phenol](/img/structure/B14070310.png)











